

A Technical Guide to Fluo-3FF AM: Solubility, Solvent Preparation, and Experimental Protocols

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Compound of Interest

Compound Name: Fluo-3FF AM

Cat. No.: B15556371

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the solubility, solvent preparation, and experimental use of **Fluo-3FF AM**, a low-affinity fluorescent indicator for measuring high concentrations of intracellular calcium. This document is intended for researchers, scientists, and professionals in drug development who utilize calcium indicators in their work.

Core Concepts: Understanding Fluo-3FF AM

Fluo-3FF AM is a cell-permeant acetoxyethyl (AM) ester of the fluorescent calcium indicator Fluo-3FF. It is designed to measure high concentrations of calcium, with a dissociation constant (K_d) of approximately 42 μM .^{[1][2][3]} Unlike its high-affinity counterpart, Fluo-3, Fluo-3FF is better suited for studying cellular events that trigger large calcium transients.^[4] The "AM" ester modification allows the molecule to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM ester group, trapping the active, calcium-sensitive Fluo-3FF indicator in the cytoplasm. In its unbound state, Fluo-3FF is essentially non-fluorescent, but upon binding to Ca^{2+} , it exhibits a significant increase in fluorescence emission.^{[1][2][3]}

Quantitative Data Summary

The following tables summarize the key quantitative data for **Fluo-3FF AM** and its parent compound, Fluo-3, for comparative purposes.

Property	Fluo-3FF AM	Reference
Ca ²⁺ Dissociation Constant (Kd)	~42 μM	[1][2][4]
Excitation Wavelength (Abs)	~462 nm	[1]
Emission Wavelength (Em)	~526 nm	[1]
Solubility	Soluble in anhydrous Dimethyl Sulfoxide (DMSO)	[4]
Property	Fluo-3 AM	Reference
Ca ²⁺ Dissociation Constant (Kd)	~390 nM	[4]
Excitation Wavelength (Abs)	~506 nm	[5]
Emission Wavelength (Em)	~526 nm	[5]
Molecular Weight	~1129.85 g/mol	[6]
Solubility	Soluble in anhydrous Dimethyl Sulfoxide (DMSO)	[5][6][7]

Experimental Protocols

Preparation of Fluo-3FF AM Stock Solution

The recommended solvent for preparing a stock solution of **Fluo-3FF AM** is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[4][8] Water should be avoided as it can hydrolyze the AM ester, rendering the dye unable to enter cells.

Materials:

- **Fluo-3FF AM**, solid form
- Anhydrous Dimethyl Sulfoxide (DMSO)
- Vortex mixer

- Microcentrifuge tubes

Procedure:

- Before opening, allow the vial of **Fluo-3FF AM** to equilibrate to room temperature to prevent moisture condensation.
- Prepare a stock solution at a concentration of 1-5 mM in anhydrous DMSO. For example, to prepare a 1 mM stock solution from 100 µg of **Fluo-3FF AM** (MW ~1152 g/mol), add 87 µL of anhydrous DMSO.[4]
- Vortex the solution thoroughly to ensure the **Fluo-3FF AM** is completely dissolved. Dissolution may be slow, so allow sufficient time.[5]
- Store the stock solution in small aliquots at -20°C, protected from light and moisture.[1] Under these conditions, the stock solution should be stable for several months. Avoid repeated freeze-thaw cycles.[9]

Preparation of Loading Buffer and Cell Loading

For optimal cell loading, a dispersing agent like Pluronic® F-127 is often used to prevent the nonpolar **Fluo-3FF AM** from precipitating in the aqueous loading buffer.[6][9] Probenecid, an organic anion transport inhibitor, can also be included to reduce the leakage of the de-esterified indicator from the cells.[6][9]

Materials:

- **Fluo-3FF AM** stock solution (1-5 mM in anhydrous DMSO)
- Pluronic® F-127, 20% solution in DMSO
- Physiological buffer (e.g., Hanks' Balanced Salt Solution (HBSS) or a similar buffer, pH 7.2-7.4)[10]
- Probenecid (optional)
- Cultured cells

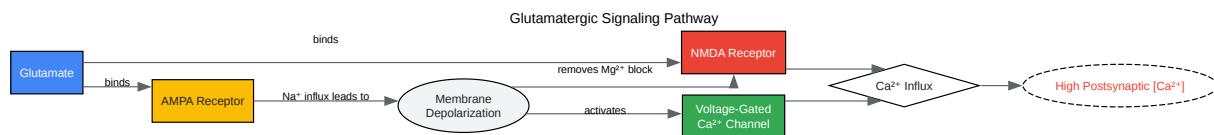
Procedure:

- Prepare the Loading Buffer:
 - For a final **Fluo-3FF AM** concentration of 2-5 μ M, dilute the stock solution into the physiological buffer.[4]
 - To aid in dispersion, first mix an equal volume of the **Fluo-3FF AM** stock solution with a 20% Pluronic® F-127 solution.[4][6] For example, mix 1 μ L of 1 mM **Fluo-3FF AM** with 1 μ L of 20% Pluronic® F-127.
 - Add this mixture to the physiological buffer to achieve the desired final concentration.
 - If using, add probenecid to the loading buffer at a final concentration of 1-2.5 mM.[6]
- Cell Loading:
 - Remove the culture medium from the cells.
 - Gently wash the cells once with the pre-warmed physiological buffer.[4]
 - Add the **Fluo-3FF AM** loading solution to the cells, ensuring the entire surface is covered.
 - Incubate the cells for 30-60 minutes at 37°C, protected from light.[4][11] The optimal incubation time and temperature may need to be determined empirically for different cell types.[6]
- Washing and De-esterification:
 - After incubation, remove the loading solution and wash the cells 2-3 times with fresh, indicator-free physiological buffer to remove any extracellular dye.[11] If probenecid was used during loading, it is recommended to include it in the wash buffer as well.[11]
 - Incubate the cells for an additional 30 minutes in the indicator-free buffer to allow for complete de-esterification of the intracellular **Fluo-3FF AM**.[11]
- Measurement:

- The cells are now ready for fluorescence measurement using a fluorescence microscope, plate reader, or flow cytometer with the appropriate excitation and emission filters (~462 nm excitation and ~526 nm emission).[1]

Visualizations

Glutamatergic Signaling Leading to High Postsynaptic Calcium

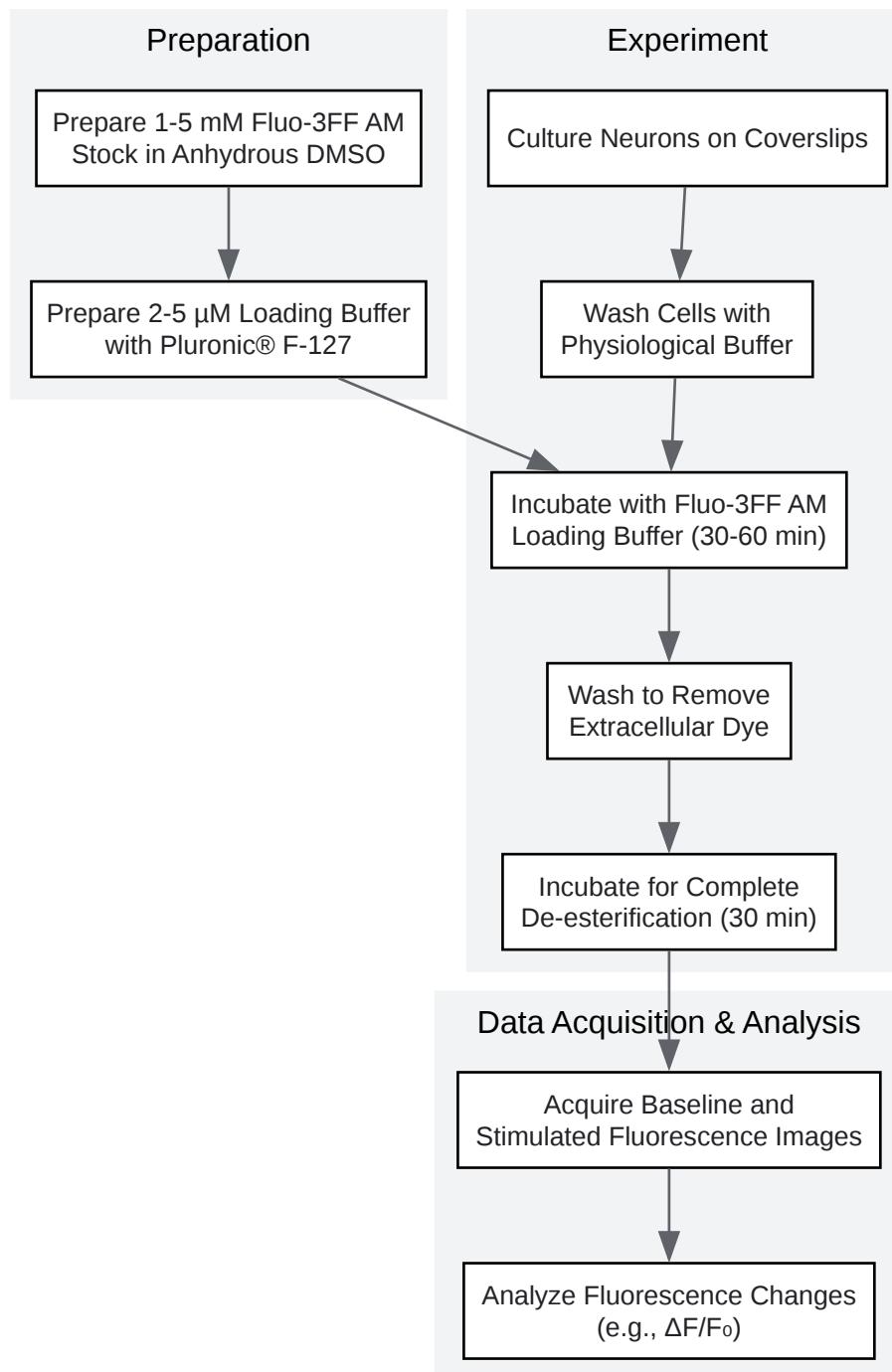


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Caption: Glutamatergic signaling leading to high postsynaptic calcium.

Experimental Workflow for Neuronal Calcium Imaging with Fluo-3FF

Fluo-3FF AM Experimental Workflow

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Caption: Workflow for neuronal calcium imaging with Fluo-3FF.

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